
4-(tert-Butyl)cyclohexanone-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)cyclohexanone-d9 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 4-(tert-Butyl)cyclohexanone, where nine hydrogen atoms are replaced by deuterium. The molecular formula for this compound is C10H9D9O, and it is primarily used in scientific research as a tracer in various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)cyclohexanone-d9 typically involves the deuteration of 4-(tert-Butyl)cyclohexanone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)cyclohexanone-d9 undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form secondary alcohols.
Oxidation: Oxidation of the ketone group to form carboxylic acids or other oxidized products.
Substitution: Substitution reactions involving the tert-butyl group or the cyclohexanone ring.
Common Reagents and Conditions
Reduction: NaBH4 in alcoholic or aqueous solutions, LiAlH4 in anhydrous ethereal solvents.
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acidic conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Reduction: 4-(tert-Butyl)cyclohexanol.
Oxidation: 4-(tert-Butyl)cyclohexanoic acid.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)cyclohexanone-d9 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)cyclohexanone-d9 involves its role as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways and reactions. This is particularly useful in understanding complex biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)cyclohexanone: The non-deuterated version of the compound.
4-tert-Butylcyclohexanol: The reduced form of 4-(tert-Butyl)cyclohexanone.
4-tert-Butylcyclohexanoic acid: The oxidized form of 4-(tert-Butyl)cyclohexanone.
Uniqueness
4-(tert-Butyl)cyclohexanone-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
163.30 g/mol |
Nombre IUPAC |
4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3/i1D3,2D3,3D3 |
Clave InChI |
YKFKEYKJGVSEIX-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1CCC(=O)CC1)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C)C1CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
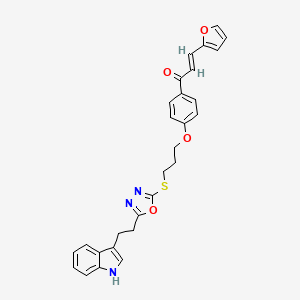


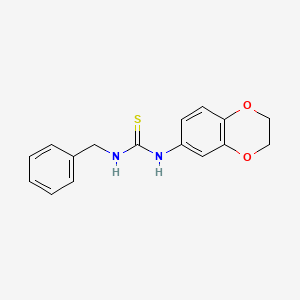
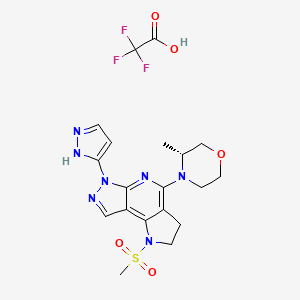
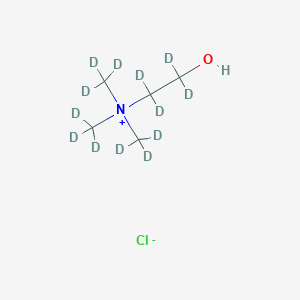
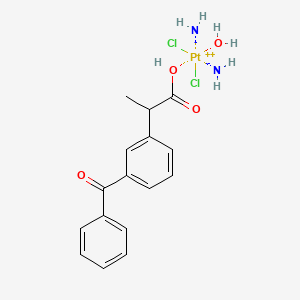
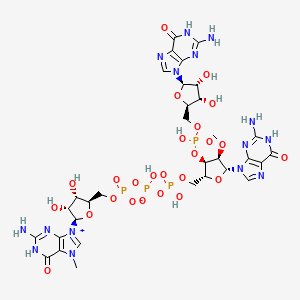
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)




